Non-Dioxin-Like Classification vs. Dioxin-Like Octachlorobiphenyls
PCB-202 is classified as a non-dioxin-like PCB (NDL-PCB) with no assigned toxic equivalency factor (TEF), distinguishing it from dioxin-like octachlorobiphenyl congeners that possess measurable TEF values and drive WHO-TEQ calculations [1]. In contrast, PCB-199 and PCB-203, which are also octachlorobiphenyl congeners, exhibit weak Ah receptor binding and are assigned non-zero TEF values in some assessment frameworks, necessitating their inclusion in TEQ summation for regulatory compliance [2]. The absence of a TEF for PCB-202 means it does not contribute to dioxin-like toxicity burden estimates, a critical differentiation for laboratories conducting congener-specific risk assessments where accurate identification of NDL-PCBs versus DL-PCBs is required [3].
| Evidence Dimension | Toxic Equivalency Factor (TEF) assignment |
|---|---|
| Target Compound Data | 0 (no TEF assigned; non-dioxin-like) |
| Comparator Or Baseline | PCB-199, PCB-203: TEF > 0 (dioxin-like classification in WHO framework) |
| Quantified Difference | Qualitative classification difference: NDL-PCB vs. DL-PCB |
| Conditions | WHO 2005 TEF reevaluation framework for human and mammalian risk assessment |
Why This Matters
Laboratories conducting regulatory compliance testing under WHO-TEQ frameworks must differentiate NDL-PCBs like PCB-202 from DL-PCBs to avoid false attribution of dioxin-like toxicity and to correctly calculate TEQ values.
- [1] T3DB. 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (T3D0591). Mechanism of Action: Most toxic effects of PCBs believed to be results of Ah receptor binding; PCB-202 not classified as dioxin-like. View Source
- [2] Van den Berg, M.; Birnbaum, L. S.; Denison, M.; et al. The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicol. Sci. 2006, 93 (2), 223–241. View Source
- [3] Safe, S. Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Crit. Rev. Toxicol. 1994, 24 (2), 87–149. View Source
